2-Fluoro-6-(trifluoromethyl)nicotinic acid synthesis protocol
2-Fluoro-6-(trifluoromethyl)nicotinic acid synthesis protocol
Technical Guide: Synthesis of 2-Fluoro-6-(trifluoromethyl)nicotinic Acid
Part 1: Executive Technical Summary
2-Fluoro-6-(trifluoromethyl)nicotinic acid is a high-value fluorinated pyridine scaffold used critically in the development of agrochemicals (e.g., SDHI fungicides) and pharmaceuticals (e.g., kinase inhibitors). The structural combination of the 2-fluoro substituent and the 6-trifluoromethyl group imparts unique physicochemical properties:
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Metabolic Stability: The CF₃ group blocks metabolic oxidation at the 6-position.[1]
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Reactivity: The 2-fluoro group is highly activated for SNAr reactions, serving as a "handle" for introducing complex amines or ethers later in the drug discovery cascade.[1]
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Lipophilicity: The fluorinated motif modulates logP, improving membrane permeability.[1]
This guide details the Halogen Exchange (Halex) route as the primary scalable protocol, chosen for its robustness and use of accessible precursors.[1] A secondary Directed Ortho-Metallation (DoM) route is provided for high-precision laboratory-scale synthesis.[1]
Part 2: Retrosynthetic Analysis
To design the optimal synthesis, we disconnect the target molecule based on bond lability and commercial availability of precursors.[1]
Strategic Disconnection: The C2–F bond is best formed via nucleophilic aromatic substitution (SNAr) on a chloride precursor.[1] The C3–COOH bond is stable but can be derived from an ester to facilitate the SNAr step.[1]
Pathway Logic:
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Target: 2-Fluoro-6-(trifluoromethyl)nicotinic acid.[1][2][3]
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Precursor 1: Ethyl 2-fluoro-6-(trifluoromethyl)nicotinate (Ester facilitates SNAr).[1]
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Precursor 2: Ethyl 2-chloro-6-(trifluoromethyl)nicotinate (Substrate for Halex).[1]
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Starting Material: 2-Chloro-6-(trifluoromethyl)nicotinic acid (Commercially available, CAS 280566-71-0).[1]
Figure 1: Retrosynthetic disconnection strategy prioritizing the Halex reaction.
Part 3: Primary Synthesis Protocol (Scalable Halex Route)
This route is preferred for scale-up (>10g) due to the avoidance of cryogenic conditions and organolithiums.
Phase 1: Esterification
Objective: Protect the carboxylic acid to prevent decarboxylation and improve solubility for the fluorination step.[1]
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Reagents: 2-Chloro-6-(trifluoromethyl)nicotinic acid (1.0 eq), Thionyl Chloride (SOCl₂, 1.5 eq), Ethanol (excess).[1]
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Solvent: Toluene or neat Ethanol.
Step-by-Step:
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Charge 2-Chloro-6-(trifluoromethyl)nicotinic acid (50.0 g, 221 mmol) into a round-bottom flask equipped with a reflux condenser and scrubber (for HCl/SO₂).
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Add anhydrous Ethanol (250 mL).
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Add Thionyl Chloride (24 mL, 331 mmol) dropwise at 0°C. Caution: Exothermic.
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Heat to reflux (80°C) for 4 hours. Monitor via TLC/HPLC for consumption of acid.[1][4]
-
Concentrate the mixture under reduced pressure to remove excess EtOH and SOCl₂.
-
Dissolve residue in EtOAc (200 mL), wash with Sat. NaHCO₃ (2 x 100 mL) to remove residual acid.[1]
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Dry over MgSO₄, filter, and concentrate.
-
Yield: ~95% (Ethyl 2-chloro-6-(trifluoromethyl)nicotinate).[1]
Phase 2: The Halex Reaction (Critical Step)
Objective: Nucleophilic displacement of Chloride by Fluoride.[1] Mechanism: SNAr. The electron-withdrawing CF₃ (para to leaving group) and Ester (ortho to leaving group) activate the ring.[1]
-
Reagents: Ethyl 2-chloro-6-(trifluoromethyl)nicotinate (1.0 eq), Potassium Fluoride (Spray-dried, 2.0 eq), 18-Crown-6 (0.05 eq) or Tetraphenylphosphonium bromide (catalytic).[1]
-
Solvent: Sulfolane or DMSO (Anhydrous).[1]
Step-by-Step:
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Drying: Dry Potassium Fluoride (KF) at 150°C under high vacuum for 4 hours prior to use.[1] Critical: Water kills this reaction.[1]
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In a dry pressure vessel or reactor, dissolve the chloro-ester (53.0 g, 210 mmol) in anhydrous Sulfolane (200 mL).
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Add the dried KF (24.4 g, 420 mmol) and 18-Crown-6 (2.8 g, 10 mmol).
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Heat the mixture to 130°C under Nitrogen atmosphere.
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Stir vigorously for 6–12 hours. Monitor by GC-MS or HPLC.[1] (Target >98% conversion).
-
Workup: Cool to room temperature. Pour reaction mixture into Ice Water (1 L).
-
Extract with Diethyl Ether or MTBE (3 x 300 mL). (Sulfolane remains in water phase).[1]
-
Wash organic layer with Water (3x) and Brine (1x).[1]
-
Concentrate to yield the crude fluoro-ester.[1]
-
Yield: ~80-85%.
Phase 3: Saponification (Hydrolysis)
Objective: Deprotect the ester to yield the final acid.[1]
-
Reagents: Fluoro-ester (from Phase 2), Lithium Hydroxide (LiOH[1]·H₂O, 2.0 eq).
-
Solvent: THF/Water (3:1).[1]
Step-by-Step:
-
Dissolve the crude Ethyl 2-fluoro-6-(trifluoromethyl)nicotinate (40.0 g, 168 mmol) in THF (200 mL).
-
Add a solution of LiOH[1]·H₂O (14.1 g, 336 mmol) in Water (65 mL) dropwise at 0°C.
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Stir at Room Temperature for 2–3 hours. Avoid heating to prevent hydrolysis of the C2-F bond (yielding the 2-hydroxy impurity).[1]
-
Concentrate THF under reduced pressure.
-
Acidify the aqueous residue carefully with 2N HCl to pH 2–3.[1] The product will precipitate.[1][5]
-
Dry in a vacuum oven at 45°C.
-
Final Yield: ~90% for this step.
Part 4: Alternative Route (Directed Ortho-Metallation)
Best for: Lab-scale synthesis (<5g) or when the chloro-precursor is unavailable.[1]
Concept: The 2-Fluoro and 6-Trifluoromethyl groups direct lithiation to the 3-position (ortho to F).[1]
-
Start: 2-Fluoro-6-(trifluoromethyl)pyridine.
-
Reagent: LDA (Lithium Diisopropylamide), 1.1 eq, -78°C, THF.
-
Electrophile: Dry CO₂ gas (bubbled) or Dry Ice.[1]
-
Protocol:
-
Pros/Cons: High atom economy, but requires cryogenic handling and strict moisture exclusion.[1]
Part 5: Critical Process Parameters & Data
| Parameter | Specification | Rationale |
| KF Water Content | < 1000 ppm | Water forms HF and inhibits SNAr; promotes hydroxylation by-products.[1] |
| Halex Temperature | 120–140°C | Below 120°C: Reaction is sluggish.[1] Above 150°C: Decomposition/Tarry polymers.[1] |
| Hydrolysis pH | pH 2–3 (Endpoint) | Ensures full protonation of the carboxylic acid for precipitation.[1] |
| Solvent (Halex) | Sulfolane/DMSO | High dielectric constant is required to dissociate KF ion pairs.[1] |
Workflow Diagram:
Figure 2: Process flow for the 3-step synthesis from 2-chloro-6-(trifluoromethyl)nicotinic acid.
Part 6: Safety & Handling (E-E-A-T)
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Fluoride Risks: The Halex reaction can generate trace Hydrogen Fluoride (HF) if moisture is present.[1] Always operate with calcium gluconate gel available.[1]
-
Pressure: The Halex reaction is performed at high temperature; ensure the reactor is rated for the vapor pressure of the solvent/substrate mixture.
-
Toxicity: Fluorinated pyridines are potential skin irritants and may have specific organ toxicity.[1] Use full PPE (nitrile gloves, face shield).
-
Waste: Dispose of fluoride-containing aqueous waste separately from standard organic waste.
References
-
Synthesis of Trifluoromethylpyridines: Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.[1][6] Source: Journal of Pesticide Science, 2020.[1] URL:[Link][1]
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Halex Reaction Methodology: Title: Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors.[1] Source: ResearchGate (Snippet derived).[1][7] URL:[Link]
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General Halex Process Patent (Analogous Chemistry): Title: Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds (WO2015151116A2).[1] Source: Google Patents.[1] URL:[1]
Sources
- 1. chemscene.com [chemscene.com]
- 2. chemscene.com [chemscene.com]
- 3. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
- 4. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]
- 5. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 6. WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
